4-Chloro-3-methylphenol

Antimicrobial Preservative Biocide Susceptibility

4-Chloro-3-methylphenol (PCMC) is a mono-chlorinated phenol preservative with log P ~3.1, ideally suited for oil-based metal-working fluids requiring balanced broad-spectrum efficacy (MIC 125–500 mg/L) and cost-efficiency. Its specific isomerism drives distinct RyR agonist activity (EC50=121 μM) with concurrent SERCA inhibition (IC50=167 μM). The 44-fold dermal permeability differential between aqueous (kp=0.18 cm/h) and formulated fluid (kp=4.1×10⁻³ cm/h) establishes it as a model for topical vehicle optimization. This isomer-specific performance cannot be replicated by 4-chloro-2-methylphenol or generic chlorophenols.

Molecular Formula C7H7ClO
C7H7ClO
C6H3OHCH3Cl
Molecular Weight 142.58 g/mol
CAS No. 59-50-7
Cat. No. B1668792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylphenol
CAS59-50-7
Synonyms4-chloro-3-cresol
4-chloro-3-methylphenol
4-chloro-meta-cresol
chlorocresol
chlorocresol sodium salt
Molecular FormulaC7H7ClO
C7H7ClO
C6H3OHCH3Cl
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)Cl
InChIInChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
InChIKeyCFKMVGJGLGKFKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in alkalies, organic solvents, fats, and oils
One gram dissolves in 260 mL water at 20 °C
In water, 3,830 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.38
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methylphenol (CAS 59-50-7): Procurement-Ready Chlorinated Phenol Preservative & Research Tool


4-Chloro-3-methylphenol, also designated p-chloro-m-cresol (PCMC) and chlorocresol, is a mono-chlorinated, mono-methylated phenol belonging to the broader class of halogenated phenols. It is widely utilized as a broad-spectrum antimicrobial preservative in personal care products, pharmaceuticals, and industrial fluids, as well as a diagnostic and research tool for studying ryanodine receptor (RyR)-mediated calcium signaling [1]. Its chemical and biological profile is defined by the specific interplay of a hydroxyl group, a chlorine at the para-position, and a methyl group at the meta-position on the phenolic ring, which collectively govern its lipophilicity, solubility, antimicrobial spectrum, and specific protein-binding activity [2].

Why 4-Chloro-3-methylphenol is Not Directly Interchangeable with Other Chlorocresols or Phenolic Biocides


While 4-Chloro-3-methylphenol belongs to a large family of chlorinated phenols, the precise positioning of substituents on the aromatic ring dictates its functional performance and safety profile in ways that preclude simple substitution. For instance, shifting the methyl group from the meta- to the ortho-position (as in 4-chloro-2-methylphenol) dramatically alters its potency and selectivity as a ryanodine receptor agonist [1]. Furthermore, its specific log P and dermal permeability characteristics [2] differ from other common preservatives like benzalkonium chloride or chloroxylenol, impacting its formulation behavior and potential for skin sensitization [3]. Therefore, scientific and industrial procurement cannot rely on generic 'chlorophenol' selection; it requires understanding compound-specific, quantitative differentiation.

Quantitative Differentiation of 4-Chloro-3-methylphenol: Head-to-Head Evidence for Selection


Antimicrobial Potency Against E. coli: MIC Comparison with Common Biocides

In a comparative study of biocide susceptibility against 393 E. coli isolates, 4-chloro-3-methylphenol (PCMC) exhibited a minimum inhibitory concentration (MIC) range of 125-500 mg/L [1]. This places it as moderately less potent than chlorhexidine digluconate (CHG; MIC 1-8 mg/L) and benzalkonium chloride (MIC 8-64 mg/L) but significantly more potent than isopropanol (IPA; MIC 16,000-64,000 mg/L). These quantitative MIC values provide a basis for selecting PCMC in scenarios where moderate, cost-effective preservation is required over high-potency, more toxic alternatives.

Antimicrobial Preservative Biocide Susceptibility

Ryanodine Receptor Activation: EC50 and Selectivity Profile vs. Isomer 4-Chloro-2-methylphenol

4-Chloro-3-methylphenol (4-CmC) activates the ryanodine receptor (RyR) with an EC50 of 121 ± 20 μM, but it also inhibits the sarcoplasmic reticulum calcium ATPase (SERCA) pump with an IC50 of 167 ± 8 μM, indicating poor selectivity [1]. In contrast, its structural isomer, 4-chloro-2-methylphenol (4-chloro-orto-cresol, 4COC), is a more potent (EC50 = 55 ± 14 μM) and selective RyR agonist, with negligible SERCA inhibition (IC50 = 1370 ± 88 μM). Therefore, for research applications requiring specific RyR activation without confounding SERCA effects, 4COC is the superior tool compound.

Ryanodine Receptor Calcium Signaling Pharmacology

Dermal Permeability: Formulation-Dependent Flux and Skin Penetration

The dermal permeability coefficient (kp) of 4-chloro-3-methylphenol is highly dependent on the formulation matrix. In an in vitro human skin model, the kp was measured at 0.18 ± 0.03 cm/h from an aqueous buffer [1]. In stark contrast, when formulated in a commercial metal-working fluid (TRIM VX), the kp dropped 44-fold to (4.1 ± 0.8) x 10⁻³ cm/h. This demonstrates that the thermodynamic activity, and thus the skin penetration potential, is not an inherent property of the molecule alone but is profoundly modulated by the vehicle.

Dermal Toxicology Occupational Safety Formulation Science

Degradation Kinetics in Advanced Oxidation: Catalytic vs. Non-Catalytic Ozonation

The mineralization of 4-chloro-3-methylphenol in water via ozonation is significantly accelerated by the use of a Zn-CNTs (zinc-carbon nanotubes) catalyst. The first-order rate constant for total organic carbon (TOC) removal was 0.29 min⁻¹ for the Zn-CNTs/O₃ system, compared to 0.059 min⁻¹ for ozonation alone, a 4.9-fold enhancement [1]. This demonstrates the compound's recalcitrance to simple ozonation and the substantial benefit of a catalytic system for complete mineralization.

Wastewater Treatment Environmental Remediation Catalysis

Lipophilicity and pH-Dependent Solubility as Determinants of Antimicrobial Activity

4-Chloro-3-methylphenol exhibits moderate lipophilicity with a calculated log P of approximately 3.1, which is higher than phenol (log P ≈ 1.5) but lower than more highly chlorinated analogs like 2,4-dichlorophenol (log P ≈ 3.1-3.2) [1]. This lipophilicity, combined with its pKa of ~9.55, means it is predominantly non-ionized and therefore membrane-permeable under physiological and typical formulation pH conditions. Its aqueous solubility is limited (4 g/L at 20°C), which can influence its antimicrobial efficacy in water-rich formulations compared to more hydrophilic preservatives like benzalkonium chloride.

Physicochemical Properties Preservative Efficacy Formulation Design

High-Value Application Scenarios for 4-Chloro-3-methylphenol Based on Comparative Evidence


Cost-Effective, Broad-Spectrum Preservative for Industrial Fluids and Emulsions

Based on its intermediate MIC profile (125-500 mg/L) against E. coli [1] and its pH-stability, 4-chloro-3-methylphenol is an ideal preservative for large-volume industrial applications where a balance of broad-spectrum efficacy and cost is required, and where the extreme potency of high-cost biocides like chlorhexidine is unnecessary. Its moderate lipophilicity (log P ~3.1) makes it particularly well-suited for oil-based metal-working fluids [2].

Ryanodine Receptor Research: A Low-Cost, Less Selective Agonist for Preliminary Studies

For initial, high-throughput screening or educational purposes in calcium signaling research, 4-chloro-3-methylphenol (4-CmC) can serve as a low-cost alternative to the more selective but potentially more expensive 4-chloro-2-methylphenol (4COC) [1]. Researchers must, however, explicitly account for its dual activity on RyR (EC50 = 121 μM) and SERCA (IC50 = 167 μM) in their experimental design and data interpretation.

Formulation Development: A Model Compound for Dermal Penetration Studies

The pronounced, 44-fold difference in its dermal permeability coefficient between aqueous buffer (kp = 0.18 cm/h) and a complex metal-working fluid formulation (kp = 4.1x10⁻³ cm/h) [1] establishes 4-chloro-3-methylphenol as a valuable model compound for studying the impact of formulation on skin penetration of lipophilic actives. This evidence supports its use in pharmaceutical and cosmetic development as a tool to optimize vehicle compositions for desired topical delivery or safety outcomes.

Technical Documentation Hub

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